molecular formula C7H12ClN3O B2613455 1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride CAS No. 2551118-15-9

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride

Cat. No.: B2613455
CAS No.: 2551118-15-9
M. Wt: 189.64
InChI Key: NDWJLAJXMWRMJI-UHFFFAOYSA-N
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Description

“1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS number 2551118-15-9. It’s a product offered by several chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H . This indicates that the compound has a molecular weight of 189.64 .

It has a molecular weight of 189.64 .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel azetidin-2-ones has been established with a focus on their potential antimicrobial applications. Compounds have been synthesized through the condensation of specific derivatives with various aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride. These compounds have been evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).

Antibacterial and Molecular Docking Studies

Further research into the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one derivatives revealed their antibacterial properties. These compounds underwent docking into the active site of enzyme transpeptidase, demonstrating good affinity and potent antibacterial activity, showcasing a correlation between in-silico docking analysis and in-vitro antibacterial activity (Chhajed & Upasani, 2012).

Analgesic and Anti-inflammatory Applications

The potential of these compounds extends to analgesic and anti-inflammatory applications, as demonstrated by in-silico molecular docking simulation studies. These studies indicate potent analgesic and anti-inflammatory activities compared to standard drugs, further establishing the diverse pharmacological applications of these derivatives (Chhajed & Upasani, 2016).

Pharmacological Evaluation

The rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, has been explored using microwave-assisted methods. These compounds have been evaluated for their pharmacological activities, including antibacterial and antifungal activities against various microorganisms, highlighting their potential in drug development and as antimicrobial agents (Mistry & Desai, 2006).

Antimicrobial Screening and Characterization

Further investigations have led to the synthesis and characterization of quinoline nucleus containing derivatives, including 2-azetidinone derivatives. These have been screened for antimicrobial activity against various bacterial and fungal strains, demonstrating significant antimicrobial potential. Such studies contribute to the understanding of the structure-activity relationships and the development of new antimicrobial agents (Desai & Dodiya, 2014).

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJLAJXMWRMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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